7-Fluoroisochroman-4-one
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Overview
Description
7-Fluoroisochroman-4-one is a fluorinated derivative of isochroman-4-one, belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a fluorine atom at the 7th position of the isochroman-4-one structure. Isochroman-4-one derivatives are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of isochroman-4-one using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis of 7-Fluoroisochroman-4-one can be optimized by using continuous flow reactors, which offer better control over reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroisochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohol derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of 7-fluoro-isochroman-4-one carboxylic acid.
Reduction: Formation of 7-fluoro-isochroman-4-ol.
Substitution: Formation of 7-amino-isochroman-4-one derivatives.
Scientific Research Applications
7-Fluoroisochroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various fluorinated organic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Fluoroisochroman-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Isochroman-4-one: Lacks the fluorine atom, resulting in different biological activities.
7-Chloroisochroman-4-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.
7-Bromoisochroman-4-one: Contains a bromine atom, which affects its chemical properties and applications.
Uniqueness: 7-Fluoroisochroman-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-fluoro-1H-isochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCHCNBYVPXQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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